molecular formula C13H15ClO3 B1610048 Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate CAS No. 263239-24-3

Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate

Cat. No. B1610048
M. Wt: 254.71 g/mol
InChI Key: YNKBEIHGXRCYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl 3-(2-chlorophenyl)-3-oxobutanoate or ethyl 3-(2-chlorophenyl)glutaconate. It is a white crystalline solid that has a molecular weight of 285.74 g/mol.

Scientific Research Applications

Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In organic synthesis, Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is used as a starting material for the synthesis of other compounds. In material science, this compound has been studied for its potential as a building block for the synthesis of functional materials.

Mechanism Of Action

The mechanism of action of Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the growth of cancer cells. Specifically, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting the activity of these enzymes, Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate may prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate can inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and the resulting product is typically of high purity. Another advantage is its potential as an antitumor agent. Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
One limitation of using Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and its safety profile is not well-established. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate. One direction is to further investigate its potential as an antitumor agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another direction is to explore its potential as a building block for the synthesis of functional materials. Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate has already been studied in this context, but further research could lead to the development of new materials with unique properties. Finally, more research is needed to establish the safety profile of this compound, particularly in the context of its potential as a therapeutic agent.

properties

IUPAC Name

tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBEIHGXRCYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449332
Record name 1,1-Dimethylethyl 2-chlorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate

CAS RN

263239-24-3
Record name 1,1-Dimethylethyl 2-chlorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.